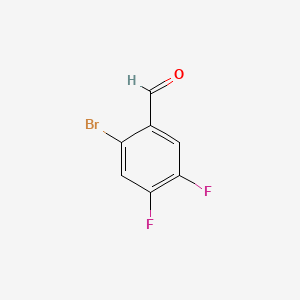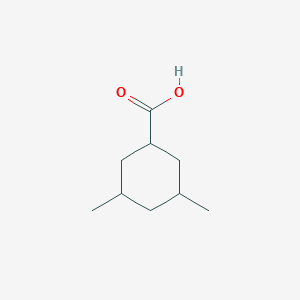![molecular formula C18H26N2O2 B1343081 tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 201162-52-9](/img/structure/B1343081.png)
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: is a complex organic compound known for its unique bicyclic structure. It is often used in various chemical reactions and research applications due to its stability and reactivity. The compound’s structure includes a tert-butyl group, a benzyl group, and a diazabicyclo[3.2.1]octane framework, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps:
Formation of the Diazabicyclo[3.2.1]octane Core: This step often starts with the cyclization of appropriate precursors under basic conditions to form the bicyclic core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic amine.
Addition of the tert-Butyl Group: The tert-butyl ester is usually formed by reacting the carboxylic acid derivative of the bicyclic compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the diazabicyclo[3.2.1]octane core, potentially leading to the opening of the bicyclic structure.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Open-chain amines.
Substitution Products: Various esters and amides.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its rigid structure.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique mechanical properties.
Mécanisme D'action
The mechanism by which tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate exerts its effects often involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural mimicry.
Pathways Involved: Modulating biochemical pathways by either inhibiting or activating key enzymes.
Comparaison Avec Des Composés Similaires
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Lacks the benzyl group, making it less bulky and potentially less reactive.
Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Lacks the tert-butyl group, affecting its solubility and stability.
Uniqueness:
- The presence of both tert-butyl and benzyl groups in tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate provides a unique combination of steric hindrance and electronic effects, making it particularly useful in selective reactions and as a building block in complex molecule synthesis.
Propriétés
IUPAC Name |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQVLOYUBQHEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619825 |
Source


|
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201162-52-9 |
Source


|
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)
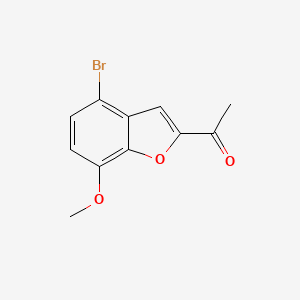


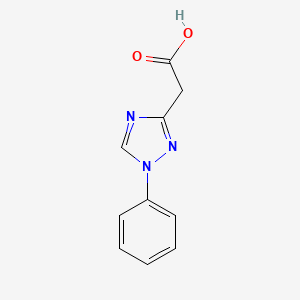
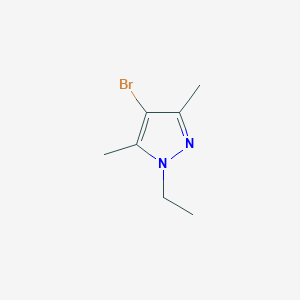
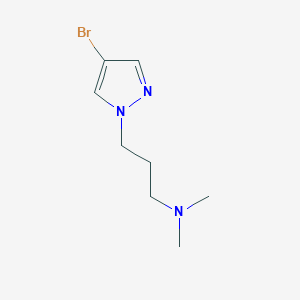
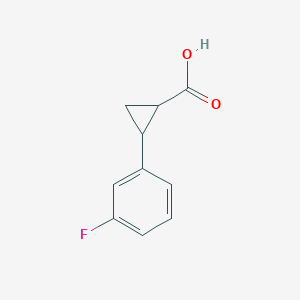
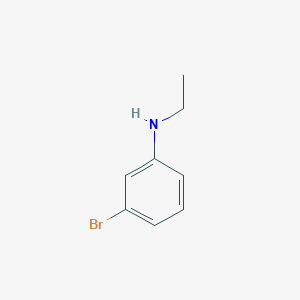

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
